3-(hexanoylamino)-N-isopropylbenzamide
Description
3-(Hexanoylamino)-N-isopropylbenzamide is a benzamide derivative featuring an N-isopropyl group and a hexanoylamino (C₆H₁₁CONH-) substituent at the 3-position of the benzene ring. For instance, N-isopropylbenzamide derivatives are typically synthesized via reactions between benzoyl chloride derivatives and isopropylamine . The hexanoylamino group likely originates from the acylation of a 3-aminobenzamide intermediate with hexanoyl chloride.
Properties
IUPAC Name |
3-(hexanoylamino)-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-5-6-10-15(19)18-14-9-7-8-13(11-14)16(20)17-12(2)3/h7-9,11-12H,4-6,10H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXNHBGODWBXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hexanoylamino)-N-isopropylbenzamide typically involves the following steps:
Acylation Reaction: The starting material, 3-aminobenzamide, is reacted with hexanoyl chloride in the presence of a base such as triethylamine to form 3-(hexanoylamino)benzamide.
Alkylation Reaction: The intermediate 3-(hexanoylamino)benzamide is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to yield 3-(hexanoylamino)-N-isopropylbenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(hexanoylamino)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexanoylamino or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3-(hexanoylamino)-N-isopropylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(hexanoylamino)-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may act as a receptor ligand, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
N-Isopropylbenzamide (Base Structure)
- Structure: Lacks the 3-hexanoylamino substituent, consisting solely of the N-isopropylbenzamide backbone.
- Key Properties :
- Comparison: The absence of the hexanoylamino group reduces lipophilicity (predicted logP ~1.5 vs.
3-[(2-Bromoacetyl)Amino]-N-Isopropylbenzamide
- Structure: Features a bromoacetyl (BrCH₂CO-) group at the 3-position instead of hexanoylamino .
- Key Properties: Bromine introduces electrophilic reactivity, making it a candidate for nucleophilic substitution or cross-coupling reactions. Higher molecular weight (299.17 g/mol) compared to the hexanoylamino analog (theoretical ~277.36 g/mol).
Baccatin III 13-Ester with Hexanoylamino Substituents
- Structure: Taxane derivatives with hexanoylamino groups on a phenylpropanoic acid side chain .
- Key Properties: The hexanoyl chain contributes to lipophilicity, aiding cellular uptake in anticancer applications (e.g., paclitaxel analogs).
- Comparison: While structurally distinct from benzamides, this highlights the role of hexanoylamino in enhancing drug bioavailability.
2-Chloro-N-(2-Hydroxy-3-(Naphthalen-1-Yloxy)Propyl)-N-Isopropylbenzamide
- Structure : Incorporates a chloro substituent, naphthyloxy group, and hydroxypropyl chain .
- Key Properties :
- Increased steric bulk and hydrogen bonding capacity (via –OH) may improve target binding but reduce metabolic clearance.
- Comparison: Demonstrates how aromatic extensions (naphthyl) and polar groups (–OH) modulate activity versus aliphatic chains (hexanoylamino).
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | Key Substituent | logP (Predicted) | Key Functional Property |
|---|---|---|---|---|
| 3-(Hexanoylamino)-N-isopropylbenzamide | ~277.36 | C₆H₁₁CONH– | ~4.5 | High lipophilicity |
| N-Isopropylbenzamide | 163.21 | None | ~1.5 | Hydrogen-bonded crystal packing |
| 3-Bromoacetyl-N-isopropylbenzamide | 299.17 | BrCH₂CO– | ~2.8 | Electrophilic reactivity |
| Baccatin III hexanoylamino ester | >800 | Hexanoylamino side chain | >6 | Enhanced cellular uptake |
| 2-Chloro-N-(hydroxypropyl) analog | ~400 | Cl, naphthyloxy, –OH | ~3.2 | Steric hindrance, H-bonding |
Research Findings and Implications
Lipophilicity and Bioavailability: The hexanoylamino group significantly increases logP compared to unsubstituted N-isopropylbenzamide, suggesting improved membrane permeability .
Synthetic Utility: Bromoacetyl analogs (e.g., ) serve as reactive intermediates, whereas hexanoylamino derivatives may prioritize metabolic stability .
Structural Flexibility : Substituents like naphthyloxy () or hydroxamic acids () demonstrate how functional group choice tailors compounds for specific targets (e.g., enzymes, receptors).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
